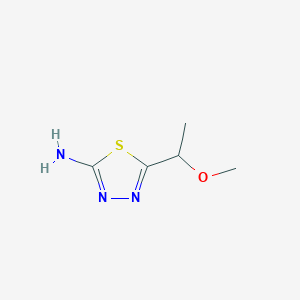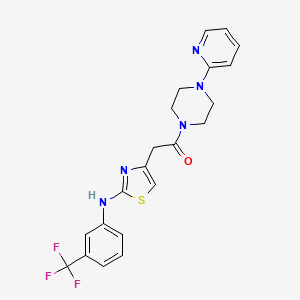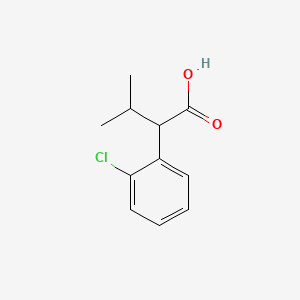
3-Methyl-5-(trifluoromethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-5-(trifluoromethyl)aniline hydrochloride” is a chemical compound with the CAS Number: 103981-82-4 . It has a molecular weight of 211.61 . It is stored at room temperature and is a powder in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8F3N.ClH/c1-5-2-6 (8 (9,10)11)4-7 (12)3-5;/h2-4H,12H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 230-235°C .Aplicaciones Científicas De Investigación
Catalysis and Synthetic Chemistry
Commercially available 3,5-bis(trifluoromethyl)aniline, a compound related to 3-Methyl-5-(trifluoromethyl)aniline hydrochloride, has been utilized as a highly efficient monodentate transient directing group (MonoTDG) in palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This process leads to the production of symmetrical and unsymmetrical 9-fluorenones through a dual carbon-hydrogen (C-H) bond activation sequence, achieving excellent regioselectivities and broad functional group compatibility under mild conditions with high atom economy (Wang et al., 2019).
Environmental Chemistry and Microbial Degradation
Delftia sp. AN3, capable of utilizing aniline or acetanilide as sole carbon, nitrogen, and energy sources, was identified. This bacterial strain showed significant tolerance and degradation capacity for aniline concentrations up to 53.8 mM (5000 mg/l), illustrating the potential of specific microbial strains in the bioremediation of aniline-contaminated environments. Substituted anilines such as N-methylaniline and N,N-dimethylaniline, among others, did not support the growth of strain AN3, indicating a selective degradation pathway for aniline by this bacterium (Liu et al., 2002).
Material Science and Sensing
A study explored the aggregation-induced emission properties of cyano-substituted vinylacridine derivatives, demonstrating their application in forming gels and uniform fibrous films capable of acting as effective dual sensors for detecting aromatic amine and volatile acid vapors. This research highlights the potential of utilizing specific molecular structures to develop sensitive materials for environmental monitoring and chemical sensing (Xue et al., 2017).
Synthetic Methodology and Pharmacology
3,5-Dichloroaniline, a compound structurally similar to this compound, serves as a building block in various synthetic applications, including its transformation to [13C6]-3,5-dichloroaniline for use as internal standards in drug metabolism and pharmacokinetic studies. This example illustrates the broader utility of chlorinated anilines in medicinal chemistry research, enabling precise tracking and analysis of drug metabolites (Latli et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-5-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c1-5-2-6(8(9,10)11)4-7(12)3-5;/h2-4H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEVSDZEPWDUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103981-82-4 |
Source


|
| Record name | 3-methyl-5-(trifluoromethyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-5-tert-butyl-4-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-phenylpyrazol-3-one](/img/structure/B2566542.png)

![3-(4-Chlorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2566548.png)


![3-(3,5-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2566552.png)
![(E)-1-ethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2566553.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2566555.png)


![1-({4-Oxo-3-pentyl-2-[(tetrahydrofuran-2-ylmethyl)thio]-3,4-dihydroquinazolin-7-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B2566561.png)
![4-chloro-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2566562.png)
![N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2566565.png)